molecular formula C10H13N3O5S B1683997 Nifurtimox CAS No. 23256-30-6

Nifurtimox

カタログ番号: B1683997
CAS番号: 23256-30-6
分子量: 287.29 g/mol
InChIキー: ARFHIAQFJWUCFH-WDZFZDKYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Nifurtimox is a nitroheterocyclic compound developed in the 1960s for treating American trypanosomiasis (Chagas disease) caused by Trypanosoma cruzi. It is also used off-label for second-stage human African trypanosomiasis (HAT) caused by Trypanosoma brucei gambiense . Approved by the FDA in 2020 for pediatric Chagas disease, this compound exerts its antiparasitic effects via reductive activation to form nitro-anion radicals, generating reactive oxygen species (ROS) that damage parasite DNA. Trypanosomatids are particularly vulnerable due to deficient detoxification systems (e.g., low superoxide dismutase activity, absence of catalase) compared to humans .

Despite its efficacy, this compound has a complex dosing regimen (weight- and age-adjusted, thrice daily) and notable toxicity, including gastrointestinal distress, neurological effects, and rare severe adverse reactions (e.g., drug-induced hypersensitivity) .

特性

Key on ui mechanism of action

The mechanism of action of nifurtimox has not been fully elucidated, however, is believed to occur by the activation of nitroreductase enzymes that produce reactive metabolites with a series of deleterious effects on Trypanosoma cruzi, the parasite causing Chagas disease. The antiprotozoal actions of nifurtimox occur both intracellularly and extracellularly. Inhibition of parasite dehydrogenase activity is another purported mode of action of nifurtimox that warrants further research.

CAS番号

23256-30-6

分子式

C10H13N3O5S

分子量

287.29 g/mol

IUPAC名

(Z)-N-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)-1-(5-nitrofuran-2-yl)methanimine

InChI

InChI=1S/C10H13N3O5S/c1-8-7-19(16,17)5-4-12(8)11-6-9-2-3-10(18-9)13(14)15/h2-3,6,8H,4-5,7H2,1H3/b11-6-

InChIキー

ARFHIAQFJWUCFH-WDZFZDKYSA-N

SMILES

CC1CS(=O)(=O)CCN1N=CC2=CC=C(O2)[N+](=O)[O-]

異性体SMILES

CC1CS(=O)(=O)CCN1/N=C\C2=CC=C(O2)[N+](=O)[O-]

正規SMILES

CC1CS(=O)(=O)CCN1N=CC2=CC=C(O2)[N+](=O)[O-]

外観

Solid powder

沸点

550.3±50.0

melting_point

177-183

Key on ui other cas no.

23256-30-6

ピクトグラム

Health Hazard

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>5 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Bayer 2502
Lampit
Nifurtimox

製品の起源

United States

化学反応の分析

反応の種類

ニフルチモックスは、次のようないくつかの種類の化学反応を受けます。

一般的な試薬と条件

ニフルチモックスの反応で使用される一般的な試薬には、水素化ホウ素ナトリウムなどの還元剤と、過酸化水素などの酸化剤が含まれます 反応は、通常、目的の生成物の形成を確保するために、制御された温度とpH条件下で行われます .

形成される主要な生成物

ニフルチモックスの反応から形成される主な生成物には、使用される特定の反応条件と試薬に応じて、還元されたアミンと置換された誘導体が含まれます .

科学研究アプリケーション

ニフルチモックスは、次のような幅広い科学研究アプリケーションを持っています。

類似化合物との比較

Benznidazole

Mechanism and Indications :
Benznidazole, like nifurtimox, is a nitroheterocyclic drug and first-line treatment for Chagas disease. Both drugs share a similar mechanism involving ROS-mediated DNA damage .

Efficacy :

  • Clinical Outcomes: In a 2024 study comparing this compound and benznidazole in Colombian indigenous communities, both drugs showed comparable serological response rates in chronic Chagas patients .
  • Parasitological Clearance : Preclinical studies suggest benznidazole has slightly higher activity against T. cruzi intracellular amastigotes, though clinical data are inconsistent .

Pharmacokinetics :

  • This compound requires weight-adjusted dosing and has nonlinear pharmacokinetics, complicating pediatric use . Benznidazole has a simpler once-daily regimen .

Table 1: this compound vs. Benznidazole

Parameter This compound Benznidazole
Efficacy (Chagas) Similar serological response Comparable or slightly superior
Common AEs GI distress, neuropathy, rash Rash, neuropathy
Severe AEs Hypersensitivity, myocarditis Rare severe reactions
Dosing Complexity High (weight/age-adjusted) Moderate

Novel Nitroheterocyclic Compounds

5-Nitro-2-Furancarboxylamides

  • Potency : Analogues such as compound 22s exhibit ~70-fold higher activity against T. brucei than this compound in vitro .
  • Mechanism : Unlike this compound, 22s shows low cross-resistance (3-fold increase in EC₅₀ in resistant strains), suggesting distinct targets (e.g., additional nitroreductase pathways) .

Imido-Substituted 1,4-Naphthoquinones (IMDNQs)

  • Selectivity : IMDNQ10 has a selectivity index (SI) of 275.3 against T. cruzi vs. This compound’s SI of 10.86, indicating superior safety in mammalian cells .
  • Efficacy: All 11 IMDNQ derivatives demonstrated higher antitrypanosomal activity than this compound .

Table 2: Novel Compounds vs. This compound

Compound Class Advantages Over this compound Evidence
5-Nitro-2-Furancarboxylamides Higher potency, low cross-resistance
IMDNQs Higher selectivity, lower cytotoxicity
Copper(II) Complexes Comparable activity, reduced toxicity

Non-Nitroheterocyclic Agents

Chrysin (Flavonoid)

  • While primarily an anti-influenza agent, chrysin shares regulatory pathways with this compound (e.g., viral life cycle, innate immune response). However, its antitrypanosomal activity remains unproven .

5-Nitrothiazoles

  • Compounds like NT2 and NT4 show similar T. brucei growth inhibition to this compound but with unexplored pharmacokinetic profiles .

Key Research Findings

  • Toxicity Challenges : this compound’s poor tolerability in adults (~44% discontinuation rate) underscores the need for safer alternatives like IMDNQs .
  • Pediatric Use : Despite FDA approval, this compound’s dosing complexity and lack of exposure-efficacy correlation in children necessitate further optimization .

生物活性

Nifurtimox is a nitrofuran derivative primarily used in the treatment of Chagas disease, caused by the parasite Trypanosoma cruzi. Its biological activity involves complex mechanisms that target the parasite while sparing mammalian cells, although some cytotoxic effects on human cells have also been observed. This article reviews the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, and safety profiles based on diverse research findings.

This compound is activated by nitroreductase enzymes, particularly type I nitroreductases (NTRs) found in trypanosomes. These enzymes reduce this compound to reactive metabolites that exert cytotoxic effects on T. cruzi by:

  • Inhibiting Dehydrogenase Activity : this compound reduces the activity of key dehydrogenases in the parasite, disrupting its metabolic processes .
  • Generating Reactive Oxygen Species (ROS) : The activation of this compound leads to the production of ROS, which can damage cellular components and lead to cell death .
  • Oxygen-Insensitive Reduction : NTRs catalyze the four-electron reduction of this compound under both aerobic and anaerobic conditions, producing an unsaturated open-chain nitrile that is cytotoxic to both parasites and mammalian cells at similar concentrations .

Chagas Disease Treatment

This compound has been shown to be effective in treating both acute and chronic Chagas disease. A significant study involving pediatric patients demonstrated:

  • Serological Response : In a cohort treated for 60 days, 32.9% achieved negative seroconversion, indicating successful treatment outcomes compared to historical controls .
  • Long-Term Efficacy : A long-term follow-up study involving 1,497 adults indicated that those treated with this compound were more than twice as likely to achieve negative seroconversion compared to untreated individuals (hazard ratio of 2.22) over a median follow-up period of 2.1 years .

Combination Therapy

Recent studies have explored the efficacy of this compound in combination with other treatments:

  • This compound and Eflornithine : A study involving late-stage sleeping sickness patients showed high efficacy rates (90.3% to 100%) with this combination therapy .

Safety Profile

While this compound is effective, it is associated with various side effects:

  • Adverse Events : In pediatric studies, treatment-emergent adverse events were reported in about 28% of patients, mostly mild or moderate .
  • Tolerability Issues : In adults with chronic Chagas disease, this compound was poorly tolerated, leading to low treatment completion rates due to side effects such as nausea and neuropathy .

Data Summary Table

Study Population Treatment Duration Negative Seroconversion Rate Adverse Events
Pediatric Chagas Disease Study72 children60 days32.9%28.3% mild/moderate
Adult Chronic Chagas Disease Study1,497 adultsVariableHazard ratio 2.22Poor tolerability reported
Combination Therapy Study48 late-stage patients10 days90.3% - 100%Major adverse events noted

Q & A

Q. Basic: What experimental approaches are used to study nifurtimox's mechanism of action against Trypanosoma cruzi?

This compound is activated via a bacterial-like nitroreductase (NTR) in trypanosomes, generating toxic metabolites. Key methodologies include:

  • Enzyme activity assays : Measure NTR-mediated reduction of this compound using spectrophotometry or LC-MS to track nitro group conversion to hydroxylamine derivatives .
  • Gene knockout studies : Downregulate NTR expression (e.g., CRISPR/Cas9) to validate its role in drug activation and cross-resistance patterns .
  • Metabolite profiling : Use untargeted metabolomics to identify intermediates like the open-chain nitrile metabolite (C10H15N3O3S) formed during activation .

Q. Basic: How can researchers quantify this compound in biological samples with high sensitivity?

Ionic liquid-based dispersive liquid-liquid microextraction (IL-DLLME) coupled with HPLC-UV is recommended:

  • Achieves detection limits of 15.7 ng/mL for this compound in plasma.
  • Advantages: Low sample volume (200 µL), inter-day reproducibility (<4%), and cost-effectiveness .

Q. Basic: What pharmacokinetic methods assess this compound distribution across the blood-brain barrier (BBB)?

  • In situ murine brain perfusion : Perfuse radiolabeled [³H]this compound and correct for vascular space using [¹⁴C]sucrose. Analyze homogenate, supernatant, and pellet fractions via capillary depletion to distinguish parenchymal vs. vascular uptake .
  • Kinetic parameters : Calculate unidirectional transfer constants (e.g., Kin = 251.8 µL/min/g in pons) and half-life (114 min) using HPLC .

Q. Advanced: Why do studies report contradictory results on this compound-eflornithine synergy?

Evidence suggests antagonism in vitro but clinical efficacy in African trypanosomiasis:

  • Metabolomic profiling : Eflornithine reduces polyamines, lowering trypanothione (antioxidant), while this compound increases oxidative stress. However, no synergistic metabolite changes were observed in joint treatments .
  • Experimental design : Use standardized alamar blue assays (IC50 = 4 µM for this compound vs. 35 µM for eflornithine) and validate with in vivo models .

Q. Advanced: How does this compound resistance develop in trypanosomes?

Resistance arises via NTR gene downregulation :

  • Single-copy deletion : Reduces nitroreductase activity by ~50%, conferring cross-resistance to benznidazole and other nitroheterocyclics .
  • Phenotypic screening : Monitor IC50 shifts in drug-selected strains and validate via qPCR or Western blot for NTR expression .

Q. Advanced: What molecular pathways explain this compound's antitumor activity in medulloblastoma?

Combination with tetrathiomolybdate (TM) enhances oxidative stress:

  • Transcriptomics : this compound upregulates Nrf2 targets (HMOX1, GCLM) and stress-response genes (DUSP1, NR4A2) by ≥2-fold. Use microarray/RNA-seq with FDR correction (p<3×10⁻⁸) .
  • ROS quantification : Measure superoxide levels via DHE fluorescence or glutathione depletion assays to confirm synergy with TM .

Q. Advanced: How can untargeted metabolomics resolve this compound's off-target effects?

  • Workflow :
    • LC-MS peak detection : Use XCMS/mzMatch for raw data processing (intensity threshold >3000, gap filling).
    • Annotation : Match exact masses to KEGG/MetaCyc databases; confirm with authentic standards (e.g., polyamine pathway metabolites) .
    • Statistical validation : Apply ANOVA (p<0.05) and fold-change thresholds to identify altered nucleotides/lipids .

Q. Advanced: What challenges arise in pediatric clinical trials for this compound?

  • Endpoint selection : Seroconversion (antibody decline) at 12 months/4 years post-treatment requires longitudinal observational controls .
  • Safety monitoring : 56.2% of adults discontinued treatment due to adverse events (AEs); pediatric protocols must include AE tracking (e.g., DRESS, myocarditis) .

Q. Basic: How does this compound induce oxidative stress in parasites?

  • Redox cycling : Nitro group reduction generates ROS (e.g., superoxide) via flavin-dependent enzymes.
  • Validation : Measure trypanothione depletion or use H2O2 probes in T. cruzi cultures .

Q. Advanced: What methods identify cross-resistance between nitroheterocyclic drugs?

  • Competitive inhibition assays : Co-administer this compound with benznidazole and quantify EC50 shifts.
  • Genetic screens : Perform RNAi/NGS on resistant strains to detect NTR mutations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。